molecular formula C8H12N4O3 B12785413 2',3'-Dideoxy-6-azacytidine CAS No. 129454-15-5

2',3'-Dideoxy-6-azacytidine

Cat. No.: B12785413
CAS No.: 129454-15-5
M. Wt: 212.21 g/mol
InChI Key: IUXKWQRHVOZLOR-CAHLUQPWSA-N
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Description

2',3'-Dideoxy-6-azacytidine is a synthetic nucleoside analogue designed for research applications. This compound combines the structural features of a dideoxy sugar moiety with a 6-azacytosine base, a configuration that suggests potential as a probe for investigating nucleoside metabolism and nucleic acid synthesis. As a dideoxynucleoside analogue, the absence of hydroxyl groups at the 2' and 3' positions of the sugar ring is expected to act as a chain terminator during DNA synthesis . This mechanism is shared by other dideoxynucleosides, which have been investigated for their antiviral activity. Concurrently, the 6-azacytosine base is an analogue of cytidine . Related 5-azacytidine compounds are known to be incorporated into both RNA and DNA, disrupting nucleic acid metabolism and inhibiting enzymes like DNA methyltransferase, leading to DNA hypomethylation . The specific interaction of the 6-aza modification with these pathways is a subject for further research. The primary research value of 2',3'-Dideoxy-6-azacytidine lies in its unique structure, which may be utilized to study viral replication mechanisms, epigenetic regulation, and the biochemical pathways of nucleotide incorporation. Researchers can use this compound to explore its effects on cell viability, its incorporation into nucleic acids, and its potential to induce DNA damage or apoptosis in experimental models. Handling Note: Researchers should handle this product with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) before use. Intended Use: This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

129454-15-5

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

5-amino-2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one

InChI

InChI=1S/C8H12N4O3/c9-6-3-10-12(8(14)11-6)7-2-1-5(4-13)15-7/h3,5,7,13H,1-2,4H2,(H2,9,11,14)/t5-,7+/m0/s1

InChI Key

IUXKWQRHVOZLOR-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C(=O)N=C(C=N2)N

Canonical SMILES

C1CC(OC1CO)N2C(=O)N=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies for 2 ,3 Dideoxy 6 Azacytidine and Analogues

Retrosynthetic Analysis of 2',3'-Dideoxy-6-azacytidine

A retrosynthetic analysis of 2',3'-dideoxy-6-azacytidine identifies the two primary building blocks: the heterocyclic base, 6-azacytosine, and a 2,3-dideoxyribofuranose derivative. The key challenge lies in the stereoselective formation of the β-N-glycosidic bond and the deoxygenation of the sugar. The synthesis can either start from a pre-formed nucleoside like 6-azauridine (B1663090) or 6-azacytidine (B1194097) and modify the sugar part, or by coupling the 6-aza-base with a pre-functionalized 2,3-dideoxyribose derivative. The former approach is more common, leveraging the existing and correctly oriented glycosidic bond.

Multi-Step Synthesis Pathways from Precursors

The synthesis of 2',3'-dideoxy-6-azacytidine is typically achieved through a multi-step pathway starting from more readily available ribonucleosides, such as 6-azauridine or 6-azacytidine. tandfonline.comnbuv.gov.ua These pathways involve protection of reactive groups, selective modification of the sugar moiety, and final deprotection steps.

Glycosylation Reactions for 6-Aza-bases

While many syntheses start from a pre-existing 6-azacytidine nucleoside, the formation of the glycosidic bond is a critical step in de novo syntheses or for creating certain analogues. The Vorbrüggen glycosylation is a widely used method for this purpose. bibliotekanauki.pl This reaction involves the condensation of a silylated heterocyclic base with an acylated sugar derivative, typically in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄) or trimethylsilyl (B98337) triflate (TMSOTf). bibliotekanauki.plgoogle.com This method is favored for its stereoselectivity, generally yielding the desired β-anomer. bibliotekanauki.pl

For instance, the condensation of silylated N⁴-substituted 6-azacytosines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in acetonitrile (B52724) has been used to produce the corresponding acylated nucleosides, which can then be further modified. bibliotekanauki.pl

Selective Deoxygenation Strategies at the 2' and 3' Positions

The removal of the 2'- and 3'-hydroxyl groups is the defining feature of dideoxynucleoside synthesis. Several strategies exist to achieve this transformation.

One common approach is the Barton-McCombie deoxygenation . mdpi.com This radical-based method involves converting the hydroxyl groups into thiocarbonyl derivatives, such as xanthates or phenoxythiocarbonyl esters. tandfonline.commdpi.comnih.gov Subsequent treatment with a radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent, traditionally toxic tributyltin hydride (Bu₃SnH), generates the dideoxy product. tandfonline.commdpi.com More modern, environmentally friendly protocols have replaced Bu₃SnH with tris(trimethylsilyl)silane (B43935) and AIBN with safer initiators like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACHN). mdpi.com

Another key strategy proceeds via the formation of an unsaturated intermediate. The 2'- and 3'-hydroxyls can be converted into good leaving groups (e.g., mesylates), followed by elimination to form a 2',3'-didehydro-2',3'-dideoxy (d4) nucleoside. tandfonline.com This unsaturated intermediate can then be catalytically hydrogenated to yield the final 2',3'-dideoxynucleoside.

A multi-step synthesis of 2',3'-dideoxy-6-azacytidine from 6-azauridine illustrates these principles. tandfonline.com The process begins with the protection of the 3' and 5' hydroxyls, followed by deoxygenation at the 2' position to create a 2'-deoxy intermediate. tandfonline.comnih.govnih.gov This intermediate is then further functionalized at the 3' position and subjected to a second deoxygenation step to yield the dideoxy product. tandfonline.com

StepReagents & ConditionsIntermediate/ProductReference
1. 3',5'-Protection1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, pyridine3',5'-O-TPDS-6-azauridine tandfonline.comnih.gov
2. 2'-Deoxygenation (Thiocarbonylation)Phenyl chlorothionocarbonate, DMAP, acetonitrile2'-O-Phenoxythiocarbonyl derivative tandfonline.com
3. 2'-Deoxygenation (Reduction)Tri-n-butyltin hydride, AIBN, toluene, 75-80°C2'-Deoxy-3',5'-O-TPDS-6-azauridine tandfonline.com
4. DeprotectionTetra-n-butylammonium fluoride, toluene2'-Deoxy-6-azauridine tandfonline.com
5. Conversion to Cytidine (B196190)(Details involve amination of the azauracil ring)2',3'-Dideoxy-6-azacytidine tandfonline.com

This is a representative pathway; specific steps for converting the uracil (B121893) base to a cytosine base and subsequent 3'-deoxygenation are also required.

Intermediate Compound Characterization (e.g., 2,3-epoxynucleosides)

During the synthesis of dideoxy analogues of 6-azacytidine, distinct intermediate compounds are formed. A notable intermediate is the 2',3'-epoxynucleoside, specifically a 2',3'-lyxo-epoxide. nbuv.gov.uabiopolymers.org.ua This intermediate arises from the treatment of 6-azacytidine with reagents like triphenylphosphonium halogen salts. biopolymers.org.ua The formation of an epoxide is a key divergence from the deoxygenation pathways of other pyrimidine (B1678525) nucleosides like uridine (B1682114), which tend to form O²,2'-cyclonucleosides under similar conditions. nbuv.gov.uabiopolymers.org.ua

These epoxy intermediates are crucial as they can be opened by various nucleophiles to introduce substituents at the 2' or 3' position or can be reduced to afford the dideoxy product. The characterization of these intermediates is essential and is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the formation of 2',3'-epoxy-derivatives of 6-azacytidine has been confirmed as a key step in pathways leading to both dideoxy and didehydrodideoxy analogues. nbuv.gov.ua

Derivatization Strategies for Novel 2',3'-Dideoxy-6-azacytidine Analogues

To explore structure-activity relationships, novel analogues of 2',3'-dideoxy-6-azacytidine are synthesized. This often involves introducing various functional groups onto the core structure, particularly halogens.

Halogenated Derivatives

The synthesis of halogenated derivatives, such as 2',3'-dihalo-2',3'-dideoxy-6-azacytidine, has been reported. biopolymers.org.ua These compounds are typically prepared from the 2',3'-epoxy intermediate. The epoxide ring can be opened by treatment with triphenylphosphonium halogen salts, leading to the formation of the corresponding dihalogenated derivatives. nbuv.gov.uabiopolymers.org.ua This method provides a direct route to analogues with halogens at the 2' and 3' positions of the sugar moiety. biopolymers.org.ua Further modifications can also be made to the triazine ring itself, for example, by introducing a fluorine atom at the 6-position of the base. google.com

Derivative TypeSynthetic PrecursorKey ReagentsProductReference
Dihalo-dideoxy2',3'-Epoxy-6-azacytidineTriphenylphosphonium halogen salts2',3'-Dihalo-2',3'-dideoxy-6-azacytidine nbuv.gov.uabiopolymers.org.ua
Didehydro-dideoxy2',3'-Epoxy-6-azacytidine(Further elimination reaction)2',3'-Didehydro-2',3'-dideoxy-6-azacytidine nbuv.gov.ua

Unsaturated (Didehydro) Derivatives

The introduction of a double bond into the sugar ring at the 2' and 3' positions to form 2',3'-didehydro-2',3'-dideoxy-6-azacytidine (d4AzaC) is a key modification. One established method involves the conversion of 6-azacytidine into a 2',3'-epoxynucleoside as a key intermediate. researchgate.net This approach contrasts with the deoxygenation of uridine or thymidine (B127349), which typically generates O2,2'-cyclonucleosides. researchgate.net The synthesis can proceed through the formation of 2',3'-dihalo-2',3'-dideoxy analogues, which are then converted to the unsaturated derivative. researchgate.netacs.org

A common strategy begins with the protection of the 5'-hydroxyl group of 6-azacytidine. The subsequent steps involve the reaction with reagents like triphenylphosphine (B44618) in the presence of a halogen source to introduce halogens at the 2' and 3' positions. researchgate.net Elimination of the halogens then yields the desired 2',3'-didehydro-2',3'-dideoxy product.

Another approach mentioned in the literature for the synthesis of 2',3'-didehydro-2',3'-dideoxy-6-azacytidine involves the transformation of the carbohydrate moiety of N4-substituted 6-azacytidine derivatives. bibliotekanauki.pl This highlights the possibility of introducing the unsaturation after modifying the base.

The synthesis of 2',3'-unsaturated analogues of pyrimidine nucleosides, in general, has been a subject of significant research, with various methods developed to create this specific structural feature. numberanalytics.com While not exclusively focused on 6-azacytidine, these broader methodologies for creating 2',3'-didehydro-2',3'-dideoxynucleosides are often adaptable.

Table 1: Key Intermediates in the Synthesis of Unsaturated 6-Azacytidine Derivatives

Intermediate Compound Description Reference
2',3'-Epoxy-6-azacytidine A crucial intermediate formed during the conversion of 6-azacytidine. researchgate.net

N4-Substituted Analogues

Modification at the N4-position of the 6-azacytosine ring is a common strategy to create analogues of 2',3'-dideoxy-6-azacytidine. These substitutions can influence the compound's biological activity and physicochemical properties.

One significant class of N4-substituted analogues is the N4-amino acid derivatives. The synthesis of these compounds can be achieved by first reacting 4-methylmercapto-6-azauracil with an amino acid in an aqueous sodium hydroxide (B78521) solution. bibliotekanauki.pl This step introduces the amino acid residue onto the heterocyclic base. The resulting N4-substituted 6-azacytosine can then be glycosylated. bibliotekanauki.pl

Another important group is the N4-acyl derivatives. Research on other dideoxycytidine analogues, such as 2',3'-dideoxy-5-fluorocytidine, has shown that N4-acylation can significantly impact antiviral activity. nih.gov For instance, N4-benzoyl, N4-heteroaromatic carbonyl, N4-cycloalkylcarbonyl, and N4-alkanoyl groups have been successfully introduced. nih.gov While this study was not on 6-azacytidine itself, the synthetic principles are applicable. The general method involves the reaction of the parent nucleoside with the corresponding acyl chloride or anhydride.

The synthesis of N4-methyl-6-azacytidine has also been reported, which showed promising anti-adenoviral activity with low cytotoxicity. nih.gov The synthesis involved a simplified one-pot silyl (B83357) condensation method to create the glycosidic bond, followed by amination. nih.gov

Table 2: Examples of N4-Substituted 6-Azacytidine Analogues

Substituent at N4 Synthetic Approach Reference
Amino Acids Nucleophilic substitution of a 4-methylmercapto group on the base, followed by glycosylation. bibliotekanauki.pl
Acyl Groups (e.g., benzoyl) Acylation of the N4-amino group, often applied to related dideoxycytidine analogues. nih.gov

Stereochemical Considerations in Synthetic Pathways

The stereochemistry of the sugar moiety is crucial for the biological activity of nucleoside analogues. Therefore, controlling the stereochemical outcome of synthetic reactions is a primary concern in the preparation of 2',3'-dideoxy-6-azacytidine and its derivatives.

A key step where stereochemistry must be controlled is the formation of the glycosidic bond between the sugar and the heterocyclic base. A widely used method to achieve stereospecificity is the Vorbrüggen glycosylation. bibliotekanauki.pl This reaction typically employs a silylated heterocyclic base and a protected sugar, often with a Lewis acid catalyst such as tin(IV) chloride (SnCl4). bibliotekanauki.pl The use of SnCl4 is reported to promote the stereoselective formation of the desired β-anomer. bibliotekanauki.pl The reaction proceeds through a condensation of the silylated base with an activated sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose for ribosides, which can then be further modified to the dideoxy derivative. bibliotekanauki.pl

For the synthesis of dideoxynucleosides specifically, achieving high facial stereocontrol during the glycosylation reaction is essential. researchgate.net Various reaction conditions, including the choice of Lewis acid and the use of enzymatic methodologies, have been explored to ensure the stereoselective synthesis of these compounds. researchgate.net The synthesis of β-L-2',3'-dideoxy and L-2',3'-didehydro-2',3'-dideoxy purine (B94841) nucleosides has been achieved with high stereoselectivity through the condensation of an L-2-(phenylselenyl)-2,3-dideoxyribose derivative with a silylated base, highlighting a strategy that could be adapted for 6-azacytidine analogues. nih.gov

The principles of stereochemical control are based on understanding factors like steric and electronic effects around the reaction center. numberanalytics.com In the context of complex syntheses, such as that of nucleoside analogues, these principles guide the choice of reagents and reaction conditions to favor the formation of the desired stereoisomer.

Table 3: Compound Names Mentioned

Compound Name
2',3'-Dideoxy-6-azacytidine
2',3'-Didehydro-2',3'-dideoxy-6-azacytidine
6-Azacytidine
Uridine
Thymidine
2',3'-Dideoxy-5-fluorocytidine
4-Methylmercapto-6-azauracil
N4-Methyl-6-azacytidine
Tin(IV) chloride
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Molecular Mechanisms of Action and Cellular Pharmacology

Overview of Nucleoside Analog Antimetabolite Activity

2',3'-Dideoxy-6-azacytidine belongs to the class of compounds known as nucleoside analogs, which are synthetic molecules that mimic natural nucleosides. Their therapeutic effect stems from their ability to interfere with the synthesis of nucleic acids, DNA and RNA, which are essential for cell replication and survival. By acting as antimetabolites, these analogs can be incorporated into growing DNA or RNA chains or can inhibit enzymes crucial for nucleic acid production.

A key structural feature of dideoxynucleosides, including 2',3'-Dideoxy-6-azacytidine, is the absence of a hydroxyl group at the 3' position of the sugar moiety. wikipedia.orggenscript.comlibretexts.org This modification is critical to their function as chain-terminating agents. During DNA or RNA synthesis, DNA polymerase or RNA polymerase, respectively, catalyzes the formation of a phosphodiester bond between the 5' phosphate (B84403) of an incoming nucleotide and the 3' hydroxyl group of the growing nucleic acid chain. wikipedia.orglibretexts.org When a dideoxynucleoside triphosphate is incorporated, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, thereby halting further elongation of the chain. wikipedia.orggenscript.comlibretexts.org This mechanism of chain termination is fundamental to the Sanger method of DNA sequencing. libretexts.orgwikipedia.orgtaylorandfrancis.com

Intracellular Metabolic Activation of 2',3'-Dideoxy-6-azacytidine (Hypothetical Pathways based on related compounds)

For 2',3'-Dideoxy-6-azacytidine to exert its antimetabolite activity, it must first be metabolically activated within the cell. This process typically involves a series of phosphorylation steps to convert the nucleoside analog into its active triphosphate form. mdpi.com

The initial and often rate-limiting step in the activation of cytidine (B196190) analogs is the phosphorylation to their monophosphate form, a reaction catalyzed by cellular kinases. For cytidine analogs, deoxycytidine kinase is a key enzyme. nih.gov In the case of 6-azacytidine (B1194097), a related compound, it has been shown to be phosphorylated by uridine-cytidine kinases (UCK), with UCK2 being more efficient than UCK1. researchgate.net Studies on 2',3'-dideoxycytidine (ddC), a close structural relative, have indicated that it is a substrate for both cytoplasmic and mitochondrial deoxycytidine kinases, although it is considered a poor substrate. nih.gov

Given these precedents, it is hypothesized that 2',3'-Dideoxy-6-azacytidine is similarly phosphorylated by cellular kinases, likely including uridine-cytidine kinase and deoxycytidine kinase, to form 2',3'-Dideoxy-6-azacytidine monophosphate.

Following the initial phosphorylation, the monophosphate derivative undergoes two subsequent phosphorylation steps, catalyzed by other cellular kinases, to yield the diphosphate (B83284) and ultimately the active triphosphate derivative, 2',3'-Dideoxy-6-azacytidine triphosphate. mdpi.com The formation of the triphosphate is essential for its incorporation into nucleic acid chains. Research on 2',3'-dideoxycytidine has demonstrated that its triphosphate form can accumulate within cells and represents a significant portion of its metabolites. nih.gov The synthesis of 2',3'-dideoxynucleoside 5'-triphosphates can also be achieved chemically. google.com

Interaction with Nucleic Acid Synthesis and Metabolism

The active triphosphate form of 2',3'-Dideoxy-6-azacytidine can interfere with nucleic acid synthesis and metabolism through several mechanisms.

The primary mechanism of action for dideoxynucleoside analogs is their incorporation into growing DNA chains, leading to chain termination. wikipedia.orgbiosyn.com Studies with radiolabeled 2',3'-dideoxycytidine have confirmed its incorporation into the DNA of cells. nih.gov Due to the lack of a 3'-hydroxyl group, once incorporated by DNA polymerase, no further nucleotides can be added, effectively halting DNA replication. wikipedia.orglibretexts.org While azacitidine, a ribonucleoside analog, is incorporated to a greater extent into RNA, its inhibitory effect on DNA synthesis is more pronounced. nih.govwikipedia.org The incorporation of azacitidine into RNA can lead to the disassembly of polyribosomes and inhibition of protein synthesis. wikipedia.orgncats.io It is plausible that 2',3'-Dideoxy-6-azacytidine, as a dideoxy analog, is preferentially incorporated into DNA, but some level of interaction with RNA synthesis cannot be entirely ruled out.

Disruption of RNA Metabolism and Protein Synthesis (Mechanism inferred from Azacitidine)

Azacitidine, as a ribonucleoside analog, is predominantly incorporated into RNA (estimated at 80-90% of its total incorporation into nucleic acids). plos.org This incorporation has significant consequences for RNA metabolism and protein synthesis. It leads to the disassembly of polyribosomes, interferes with the methylation and acceptor functions of transfer RNA (tRNA), and ultimately inhibits protein production, contributing to cytotoxicity. wikipedia.orgdrugbank.com

However, it is critical to note that 2',3'-Dideoxy-6-azacytidine is a dideoxynucleoside. Unlike Azacitidine, it lacks the 2'-hydroxyl group on the ribose sugar, which is a prerequisite for incorporation into RNA polymers. Therefore, it is not expected to be incorporated into RNA and would not share this specific mechanism of disrupting RNA metabolism and protein synthesis. Its activity is predicted to be confined to DNA-mediated effects.

Cellular Effects Beyond Epigenetic Remodeling (e.g., Cytotoxicity at Higher Concentrations through diverse mechanisms)

The cytotoxicity of 2',3'-Dideoxy-6-azacytidine likely stems from two primary, potent mechanisms related to its unique structure.

First, as described, the formation of DNMT-DNA adducts is a form of DNA damage. These adducts create physical blocks that stall DNA replication forks. nih.gov Stalled replication can lead to the formation of DNA strand breaks and the initiation of a DNA damage response, which, if overwhelmed, can trigger cell death. nih.govnih.gov

Second, and distinctly, as a dideoxynucleoside, the compound acts as a potent DNA chain terminator. During DNA synthesis, DNA polymerase incorporates the triphosphate form of 2',3'-Dideoxy-6-azacytidine into a growing DNA strand. Because the molecule lacks a 3'-hydroxyl group, DNA polymerase cannot form the subsequent phosphodiester bond to add the next nucleotide. This results in the immediate and irreversible termination of DNA chain elongation, a powerful cytotoxic mechanism that halts DNA replication.

At higher concentrations, these direct DNA-damaging and chain-terminating effects are expected to become the dominant mechanism of action, leading to robust cytotoxicity that is independent of the more subtle, cell-cycle dependent effects of DNA hypomethylation. wikipedia.org

The profound cellular stress caused by DNA damage, replication fork collapse, and DNA chain termination converges on the activation of apoptotic pathways. nih.gov Research on analogous compounds demonstrates that these agents induce apoptosis as a primary mode of cell death. haematologica.org

The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic pathways. Studies on Azacitidine have shown evidence of PARP cleavage and activation of caspase-9, which are hallmarks of the intrinsic pathway. haematologica.org This pathway is often initiated in response to severe intracellular damage. In some cellular contexts, activation of caspase-8, associated with the extrinsic pathway, has also been observed. haematologica.org The ultimate execution of apoptosis is carried out by effector caspases, such as caspase-3/7. mdpi.com In certain cancer cell lines, treatment with azanucleosides leads to a significant increase in both early and late-apoptotic cell populations. nih.govmdpi.com The specific pathway activated can depend on the cell type and the status of key regulatory proteins like p53. nih.gov

Data Tables

Table 1: Effects of Azacitidine (AZA) on Protein Synthesis in AML Cell Lines (Data inferred from analogous compound Azacitidine)

Cell LineDrug ConcentrationTreatment DurationInhibition of Protein Synthesis
KG-1a2 µM48 hours51%
THP-12 µM48 hours58%
Source: Based on data from Hollenbach et al., 2010. plos.org

Table 2: Induction of Apoptosis by Azacitidine (AZA) in NSCLC Cell Lines (Data inferred from analogous compound Azacitidine)

Cell LineDrugDrug ConcentrationTreatment DurationApoptotic Population
A549AZA3 µM72 hoursSignificant Increase
H1299AZA3 µM72 hoursSignificant Increase
Source: Based on data from Liu et al., 2015. nih.gov

Preclinical Investigations of Biological Activities

In Vitro Antiviral Efficacy Studies

The antiviral potential of 2',3'-Dideoxy-6-azacytidine and its analogs has been assessed against several human viruses.

Despite the known anti-HIV activity of many 2',3'-dideoxy nucleoside analogs, 2',3'-Dideoxy-6-azacytidine has been evaluated in vitro and was found to be inactive against Human Immunodeficiency Virus Type 1 (HIV-1). This lack of activity appears to be linked to the presence of a nitrogen atom at the 6-position of the pyrimidine (B1678525) ring, which results in a loss of antiviral efficacy.

Research into the anti-Epstein-Barr virus (EBV) activity of 6-azacytidine (B1194097) and its derivatives has revealed significant efficacy in vitro. A study on the Raji lymphoblastoid cell line, which is infected with EBV, demonstrated that the derivative 2',3'-dideoxy-2',3'-didehydro-6-AC possesses high anti-EBV activity. nih.govnbuv.gov.ua The investigation also noted that 6-azacytidine and its derivatives stimulated apoptosis in the EBV-infected Raji cells. nih.gov

The table below summarizes the in vitro anti-EBV activity of 6-azacytidine and its derivatives, including the unsaturated analog of 2',3'-Dideoxy-6-azacytidine. nih.govnbuv.gov.ua

CompoundCytotoxicity (CC₅₀) (µg/mL)Effective Concentration (EC₅₀) (µg/mL)Selectivity Index (SI)
6-azacytidine1200.5240
2'-3'-seco-5-methyl-6-AC1801.0180
2',3'-dideoxy-2',3'-didehydro-6-AC5004.0125
2'-deoxy-6-AC33011.030

Data sourced from studies on Raji lymphoblastoid cells. nih.govnbuv.gov.ua

The parent compound, 6-azacytidine, has demonstrated notable activity against several types of human adenoviruses (HAdV). In vitro studies using HeLa and HEp-2 cell lines showed that 6-azacytidine effectively suppresses the replication of adenovirus serotypes 1, 2, and 5. nih.govresearchgate.net Its mechanism of action involves the inhibition of viral DNA and protein synthesis. nih.gov The 50% effective concentration (EC₅₀) for 6-azacytidine against adenovirus type 5 in HEp-2 cells was determined to be 0.5 µg/mL, with a high selectivity index of 374. nih.gov

As previously noted, a key finding in the preclinical evaluation of 2',3'-Dideoxy-6-azacytidine is its lack of significant antiviral activity against HIV-1. Studies synthesizing and testing a series of 6-azapyrimidine nucleosides confirmed this inactivity. It is suggested that replacing the carbon at the 6-position of the pyrimidine base with a nitrogen atom leads to the loss of anti-HIV activity.

The table below lists several 6-azapyrimidine analogs that were evaluated alongside 2',3'-Dideoxy-6-azacytidine and also found to be inactive against HIV-1 in vitro.

Inactive Compound against HIV-1
2',3'-Dideoxy-6-azacytidine
2',3'-dideoxy-6-azauridin-2'-ene
3'-deoxy-6-azathymidin-2'-ene
3'-deoxy-6-azathymidine

In Vitro Antineoplastic Efficacy Studies (General for azacitidine class)

The azacitidine class of compounds, which are analogs of the nucleoside cytidine (B196190), have been extensively studied for their anti-cancer properties. Their primary mechanisms of action include cytotoxicity and the induction of DNA hypomethylation. By incorporating into RNA and DNA, these compounds disrupt nucleic acid and protein synthesis, leading to cell death in rapidly dividing cancer cells. Furthermore, they inhibit DNA methyltransferase enzymes, which can reactivate tumor suppressor genes that were silenced by abnormal DNA methylation, a common feature in cancer cells.

In vitro studies have demonstrated the effects of azacitidine compounds on the proliferation of various cancer cell lines.

Prostate Cancer: In androgen-independent prostate cancer cell lines (PC3 and DU145), chronic treatment with azacitidine resulted in a significant decrease in tumor cell proliferation. bibliotekanauki.pl

Pancreatic Cancer: The demethylating agent 5-azacytidine (B1684299) has been shown to inhibit tumor growth in PANC-1 pancreatic adenocarcinoma cells. nih.gov

Breast Cancer: A study of 6-azacytidine glycoside analogues found a significant cytotoxic effect on the MCF-7 breast cancer cell line. biopolymers.org.ua Among the tested compounds, 6-Azacytosine xylofuranoside was identified as the most effective, with an IC₅₀ (the concentration required to inhibit the growth of 50% of cells) of 0.63 ± 0.01 mM. biopolymers.org.ua

Germ Cell Tumors: 5-azacitidine has demonstrated anti-tumor activity at low nanomolar concentrations in embryonal carcinoma cell lines (NCCIT, 2102Ep), regardless of their sensitivity to cisplatin. nbuv.gov.ua

The table below summarizes the observed effects of azacitidine class compounds on different cancer cell lines.

Compound Class/CompoundCancer Cell Line(s)Observed Effect on Proliferation
AzacitidinePC3, DU145 (Prostate)Marked decrease in proliferation with chronic treatment. bibliotekanauki.pl
5-AzacytidinePANC-1 (Pancreatic)Inhibition of tumor growth. nih.gov
6-Azacytosine xylofuranosideMCF-7 (Breast)Significant cytotoxic effect (IC₅₀ = 0.63 ± 0.01 mM). biopolymers.org.ua
5-AzacytidineNCCIT, 2102Ep (Germ Cell)Anti-tumor activity at low nanomolar concentrations. nbuv.gov.ua

Induction of Differentiation in Cell Models

The analogue of 2',3'-Dideoxy-6-azacytidine, 5-azacytidine (Azacitidine), has been a focal point of research regarding its capacity to induce cellular differentiation, particularly in the context of hematological malignancies. The underlying principle of this activity is linked to its role as a hypomethylating agent. drugbank.comresearchgate.net By inhibiting DNA methyltransferases, azacitidine can lead to the re-expression of genes that have been silenced, which in turn can trigger differentiation programs in cancer cells. drugbank.comresearchgate.net

In leukemic stem cell (LSC) models, extended exposure to low doses of azacitidine has been shown to induce differentiation and deplete the population of CD34+CD38- LSCs. nih.gov This process is partly driven by an increase in the expression of myeloperoxidase (MPO). nih.gov The inhibition of MPO activity can partially reverse this induced differentiation, highlighting the importance of this enzyme in the mechanistic pathway. nih.gov

Furthermore, studies on mesenchymal stromal cells (MSCs) have explored the potential of azacitidine to enhance their differentiation capabilities. researchgate.net While traditional two-dimensional cell culture can lead to a loss of differentiation potential in MSCs over time, treatment with azacitidine has been investigated as a method to counteract this decline and improve both osteogenic and adipogenic differentiation. researchgate.net The proposed mechanism involves the activation of stemness-related genes, thereby enhancing the progenitor properties of the MSCs. researchgate.net

It is important to note that while azacitidine is a ribonucleoside and is incorporated more into RNA, its deoxy derivative, 5-aza-2'-deoxycytidine (decitabine), is exclusively incorporated into DNA. wikipedia.org Both compounds, however, share the ability to inhibit DNA methylation and induce differentiation. wikipedia.orgnih.gov The choice between these analogs can influence the specific molecular interactions and downstream effects.

Cell ModelCompoundKey Findings
Leukemic Stem Cells (LSCs)AzacitidineInduces differentiation and depletes CD34+CD38- LSCs, partially through increased myeloperoxidase (MPO) expression. nih.gov
Mesenchymal Stromal Cells (MSCs)AzacitidineInvestigated for its potential to improve osteogenic and adipogenic differentiation by activating stemness-related genes. researchgate.net
Myeloid Leukemia Cell LinesAzacitidine, Decitabine (B1684300)Both induce differentiation through the inhibition of DNA methylation. wikipedia.orgnih.gov

Modulation of Gene Expression and Chromatin Structure in Cell Lines

The primary mechanism through which 2',3'-Dideoxy-6-azacytidine's analogs, azacitidine and decitabine, modulate gene expression is by inhibiting DNA methyltransferases (DNMTs). nih.gov This inhibition leads to a state of hypomethylation in the DNA, which can reactivate genes that were previously silenced by hypermethylation. drugbank.comnih.gov This is a key aspect of their antineoplastic activity. drugbank.com

In various cancer cell lines, treatment with these agents has been shown to alter the expression of numerous genes. For instance, in myeloid leukemia cell lines, azacitidine treatment leads to sustained loss of DNMT1, resulting in durable hypomethylation and changes in gene expression. nih.gov This can restore normal function to genes that are critical for controlling cell differentiation and proliferation. drugbank.com Research has identified that azacitidine can modulate the expression of genes involved in crucial cellular pathways. In a study on an azacitidine-resistant F-36P myelodysplastic syndrome (MDS) cell line, 80 candidate genes related to cancer and transcriptional misregulation were identified as being affected. nih.gov Specifically, the methylation status and mRNA expression levels of genes like AMER1, HSPA2, NCX1, and TNFRSF10C have been suggested as potential contributors to the clinical effects of azacitidine. nih.gov

The impact on chromatin structure extends beyond just DNA methylation. While the direct effects of 2',3'-Dideoxy-6-azacytidine on histone modifications are less characterized, the interplay between DNA methylation and histone modifications is a well-established principle in epigenetics. Changes in DNA methylation can influence the recruitment of proteins that modify histones, thereby altering chromatin accessibility and gene transcription. In human lymphoid cells resistant to 3'-azido-2',3'-dideoxythymidine (AZT), it was found that hypermethylation of the thymidine (B127349) kinase (TK) gene, associated with high expression of DNMT3a and DNMT3b, led to decreased TK gene expression. nih.gov Treatment with 5-azacytidine increased TK gene expression, suggesting a direct link between DNA methylation status and the expression of this specific gene. nih.gov

Cell LineCompoundEffect on Gene ExpressionEffect on Chromatin Structure
Myeloid Leukemia Cell LinesAzacitidineSustained loss of DNMT1, durable hypomethylation, and changes in gene expression. nih.govLeads to DNA hypomethylation. nih.gov
F-36P MDS Cell LineAzacitidineAltered expression of 80 candidate genes, including AMER1, HSPA2, NCX1, and TNFRSF10C. nih.govInverse correlation between promoter methylation and azacitidine resistance in 24 candidate genes. nih.gov
AZT-resistant H9 T-lymphoid cells5-azacytidineIncreased expression of the thymidine kinase (TK) gene. nih.govReversed hypermethylation of the TK gene. nih.gov

Experimental Animal Models for Efficacy Assessment

Experimental animal models have been crucial in evaluating the in vivo efficacy of azacitidine, an analog of 2',3'-Dideoxy-6-azacytidine. These studies provide insights into the compound's therapeutic potential and its effects on various biological systems.

In mouse models of leukemia, extended exposure to azacitidine has been shown to preferentially target immature leukemic cells. nih.gov This targeted action is a key aspect of its efficacy. Furthermore, in a mouse model of acute myeloid leukemia (AML), azacitidine treatment led to significant changes in immune-related gene expression in non-leukemic blood cells and the spleen. biorxiv.org Specifically, pathways regulating adhesion, thrombosis, and angiogenesis were affected, suggesting that the anti-leukemic activity of azacitidine may be mediated in part by its effects on the tumor microenvironment. biorxiv.org

A systematic review of animal models of inflammatory disorders revealed that azacitidine and decitabine can modulate immune responses. nih.gov A common mechanism observed across multiple studies was the increase in regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. nih.gov The upregulation of FOXP3, a key transcription factor for Treg development, is thought to be a primary driver of this effect. nih.gov

In a study using a mouse xenograft model with an azacitidine-resistant MDS/AML cell line, the stability of the resistance phenotype was validated. mdpi.com This type of model is invaluable for studying the mechanisms of drug resistance and for testing novel therapeutic strategies to overcome it. For instance, in these resistant cells, deregulation of the phosphatidylinositol-3 kinase (PI3K) signaling pathway was observed, and inhibitors of this pathway showed efficacy in blocking cell proliferation. mdpi.com

Animal ModelCompoundDisease/ConditionKey Efficacy Findings
Mouse Model of LeukemiaAzacitidineLeukemiaPreferentially targets and depletes immature leukemic cells. nih.gov
Mouse Model of AMLAzacitidineAcute Myeloid LeukemiaModulates immune-related gene expression in the tumor microenvironment, affecting pathways like adhesion and angiogenesis. biorxiv.org
Various Animal Models of Inflammatory DisordersAzacitidine, DecitabineInflammatory DisordersIncreases the number of regulatory T cells (Tregs), likely through the upregulation of FOXP3. nih.gov
Mouse Xenograft Model (AZA-resistant MDS/AML cells)AzacitidineMyelodysplastic Syndrome/Acute Myeloid LeukemiaConfirmed stability of azacitidine resistance; identified targetable pathways like PI3K signaling in resistant cells. mdpi.com

Structure Activity Relationship Studies and Derivative Design

Impact of Sugar Moiety Modifications on Biological Activity (e.g., dideoxy, didehydro)

Modifications to the sugar moiety of 6-azacytidine (B1194097) analogues have been shown to significantly influence their biological activity, particularly their antiviral properties. The presence or absence of hydroxyl groups and the conformation of the sugar ring are key determinants of a compound's ability to interact with viral enzymes and inhibit replication.

Research into the antiadenoviral activity of 6-azacytidine derivatives has revealed that the integrity of the furanose ring and the presence of the 5'-OH group are crucial for potent antiviral effects. For instance, the elimination of hydroxyl groups in the sugar part of the molecule can lead to a loss of antiviral activity. This highlights the importance of these functional groups in the interaction with target enzymes.

One notable modification is the introduction of a "seco" derivative, which involves the cleavage of the C2'-C3' bond of the ribose ring, creating a more flexible acyclic structure. A 2',3'-"seco"-5-methyl-6-azacytidine derivative was found to be active, suggesting that some degree of conformational flexibility in the sugar moiety can be tolerated and even beneficial for biological activity.

The table below summarizes the antiadenoviral activity of various 6-azacytidine derivatives with modifications on the sugar part against Adenovirus type 5 in Hep-2 cell culture.

CompoundModificationConcentration (µg/ml)Inhibition of Infected Cells (%)
N1 2',3'-"seco"-5-methyl-6-azaC125100
N5 6-azaC derivative without OH group12517
N6 N,O-tetraacyl-6-azaC12599.9
N24 6-azacytosine-α-L-arabinopyranoside1255

This data is derived from a study on the antiadenoviral activity of 6-azacytidine derivatives. bioinformation.net

Influence of Base Moiety Substitutions (e.g., 6-aza, N4-amino-acid derivatives)

Substitutions on the base moiety of 6-azacytidine, particularly at the N4 position, have been explored to create derivatives with altered biological properties. The introduction of different amino acid residues at this position can modulate the compound's antiviral activity.

A study on N4-amino-acid derivatives of 6-azacytidine demonstrated a correlation between the chemical structure of these new derivatives and their antiviral activity against adenovirus serotypes 2 and 5. nih.gov The synthesis of these derivatives is typically achieved through methods like Vorbrüggen's condensation. nih.gov The nature of the amino acid side chain can influence the molecule's polarity, size, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets.

The investigation into these derivatives is part of a broader effort to understand how modifications to the heterocyclic base can be fine-tuned to enhance the desired therapeutic effects while potentially reducing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Azacytidine Analogues

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational and statistical techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on 2',3'-Dideoxy-6-azacytidine are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to the development of azacytidine analogues.

A typical QSAR study for azacytidine analogues would involve the following steps:

Data Set Compilation : A series of 6-azacytidine derivatives with experimentally determined biological activities (e.g., antiviral, anticancer) would be collected.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

The resulting QSAR model can then be used to predict the biological activity of novel, untested azacytidine analogues, thereby guiding the synthesis of new compounds with potentially enhanced activity.

Rational Design of Second-Generation Analogues

The rational design of second-generation analogues of 2',3'-Dideoxy-6-azacytidine aims to build upon the knowledge gained from SAR and QSAR studies to create new compounds with superior therapeutic properties. This process is a cornerstone of modern drug discovery and involves a targeted approach to molecular modification.

Key strategies in the rational design of second-generation azacytidine analogues include:

Target-Based Design : Utilizing the three-dimensional structure of the biological target (e.g., a viral polymerase or a DNA methyltransferase), computational docking studies can be performed. These studies simulate the binding of potential analogues to the active site of the target, allowing for the design of molecules with improved binding affinity and selectivity.

Improving Pharmacokinetic Properties : Modifications can be introduced to enhance properties such as oral bioavailability, metabolic stability, and half-life. For example, prodrug strategies might be employed to improve absorption and distribution.

Reducing Off-Target Effects : By understanding the structural features responsible for undesirable side effects, new analogues can be designed to minimize these interactions, leading to a better safety profile.

Overcoming Resistance : In the context of antiviral or anticancer therapy, second-generation analogues can be designed to be effective against strains or cell lines that have developed resistance to the parent compound.

The ultimate goal of rational design is to create a "second-generation" drug that offers significant clinical advantages over the original compound, such as increased potency, a broader spectrum of activity, or a more favorable safety profile.

Mechanisms of Cellular Resistance to Nucleoside Analogues

Overview of Acquired and Intrinsic Resistance Mechanisms

Cellular resistance to nucleoside analogues like 2',3'-Dideoxy-6-azacytidine, a DNA methylation inhibitor, is a significant challenge in clinical settings. nih.gov Resistance can be either intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after an initial response to the drug. mdpi.com The mechanisms underlying this resistance are multifaceted, involving a complex interplay of genetic and epigenetic alterations that affect drug uptake, metabolism, and target interaction.

Acquired resistance often emerges from the selection and expansion of cell populations with specific molecular changes that confer a survival advantage in the presence of the drug. sigmaaldrich.com One key mechanism involves the cell's ability to negate the drug-mediated activation of apoptosis signaling pathways. nih.govresearchgate.net In sensitive cells, the compound induces mitotic variations and cell death; however, resistant cells often reestablish the G2/M cell cycle checkpoint, allowing them to bypass the drug's cytotoxic effects. nih.govsigmaaldrich.com These overarching mechanisms are underpinned by more specific alterations in drug metabolism and transport pathways, which collectively reduce the effective intracellular concentration and activity of the compound.

Alterations in Intracellular Drug Metabolism Pathways

For 2',3'-Dideoxy-6-azacytidine to exert its therapeutic effect, it must first be transported into the cell and then undergo a series of phosphorylation steps to become an active triphosphate form. This active metabolite is then incorporated into DNA, where it inhibits DNA methyltransferases. Disruptions at any stage of this metabolic activation pathway can lead to profound drug resistance. biorxiv.org

The initial and rate-limiting step in the activation of 2',3'-Dideoxy-6-azacytidine is its phosphorylation by uridine-cytidine kinase (UCK). researchgate.netbiorxiv.org Specifically, Uridine-Cytidine Kinase 2 (UCK2) is the pivotal enzyme in this process. nih.govresearchgate.net Numerous studies have identified mutations in the UCK2 gene as a primary driver of acquired resistance. nih.govsigmaaldrich.com

In azacitidine-resistant leukemia cell lines, such as THP-1/AR and HL60/AR, common point mutations in the UCK2 gene have been consistently observed. nih.govsigmaaldrich.com These mutations can lead to a significant reduction or complete loss of UCK2 enzymatic activity, thereby preventing the conversion of the prodrug into its active monophosphate form. researchgate.net Consequently, the entire downstream activation cascade is halted, and the drug cannot be incorporated into DNA to inhibit methylation.

Experimental evidence strongly supports the causal role of UCK2 mutations in conferring resistance. For instance, forcing the expression of mutated UCK2 in drug-sensitive parental cells was shown to abrogate drug-induced apoptosis. nih.govresearchgate.net Conversely, reintroducing wild-type UCK2 into resistant cells successfully restored their sensitivity to the compound. nih.govresearchgate.net In some resistant cell models, UCK2 protein levels were found to be significantly downregulated, even without mutations at the mRNA level, suggesting post-transcriptional mechanisms of resistance. mdpi.com

Cell Line VariantUCK2 StatusConsequenceReference
THP-1/ARPoint mutationsPerturbed drug activation, resistance nih.gov
HL60/ARPoint mutationsNegation of apoptosis signaling nih.gov
M/A (MOLM-13)Homozygous point mutation (L220R), downregulated proteinResistance to AZA, retained sensitivity to DAC mdpi.com
M/A* (MOLM-13)Downregulated proteinCross-resistance to DAC mdpi.com

Cytidine (B196190) deaminase (CDA) is a key enzyme involved in pyrimidine (B1678525) metabolism that catalyzes the deamination of cytidine and its analogues. wikipedia.org This action represents a major detoxification pathway for compounds like 2',3'-Dideoxy-6-azacytidine, converting it into inactive metabolites. nih.govnih.gov The expression and activity level of CDA can therefore significantly influence the drug's bioavailability and ultimate efficacy.

High levels of CDA expression can lead to rapid drug inactivation, reducing the amount of compound available for anabolic activation and incorporation into DNA. nih.govasco.org Studies have shown that cancer cell lines with higher intrinsic CDA expression are less sensitive to the cytotoxic effects of azacitidine. nih.gov Conversely, inhibiting CDA with agents like tetrahydrouridine (B1681287) can synergistically potentiate the drug's cytotoxic effect. nih.gov

Beyond UCK2 and CDA, the deregulation of other enzymes and kinases can also contribute to resistance. While UCK2 is primary for 2',3'-Dideoxy-6-azacytidine, the metabolism of related nucleoside analogues like decitabine (B1684300) is dependent on deoxycytidine kinase (dCK). nih.gov Cross-resistance between these agents can sometimes be explained by alterations in these distinct kinases. researchgate.netmdpi.com

Furthermore, broader signaling pathways are often dysregulated in resistant cells. The Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is one such example. mdpi.comnih.gov Studies have identified AKT1 mutations and hyperphosphorylation of AKT1 in azacitidine-resistant cells, suggesting that overactivation of this pro-survival pathway contributes to the resistant phenotype. mdpi.comnih.gov Inhibition of AKT has been shown to be effective in reducing the viability of these resistant cells. mdpi.com The RAS/RAF/MEK/ERK signaling pathway is another network often dysregulated in resistant leukemic cells, although its direct impact on azacitidine resistance is complex. nih.gov

Nucleoside Transporter Dysregulation Affecting Cellular Uptake

As polar molecules, nucleoside analogues like 2',3'-Dideoxy-6-azacytidine cannot freely diffuse across the cell membrane and rely on specialized nucleoside transporter (NT) proteins for cellular entry. nih.govnih.gov The expression and function of these transporters are therefore critical determinants of drug sensitivity. The two major families of human nucleoside transporters (hNTs) are the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs). nih.gov

Reduced expression or function of these transporters can severely limit the intracellular accumulation of the drug, leading to resistance. researchgate.net Studies have demonstrated that all seven hNTs can transport azacitidine, with hCNT1 and hENT1 being particularly efficient in mediating its cytotoxic effects at low concentrations. nih.govresearchgate.net Specifically, the human concentrative nucleoside transporter 1 (hCNT1) has been identified as a key mediator of azacitidine uptake, and cells expressing higher levels of hCNT1 are significantly more sensitive to the drug's DNA demethylating effects. nih.gov

In some azacitidine-resistant acute myeloid leukemia (AML) cell lines, a significant downregulation of SLC29A1 (which encodes hENT1) has been observed. mdpi.com This reduced expression directly correlates with lower intracellular drug uptake and retention, providing a causal link between transporter expression and resistance. mdpi.com Therefore, deficient cellular uptake due to decreased expression of hNTs represents a significant mechanism of resistance. researchgate.net

TransporterRole in Azacitidine TransportImpact of DysregulationReference
hENT1 (SLC29A1) Efficiently mediates uptake and cytotoxicityDownregulation leads to reduced uptake and resistance nih.govmdpi.com
hENT2 (SLC29A2) Transports azacitidine, but with lower efficiencyDecreased expression may contribute to resistance nih.govnih.gov
hCNT1 (SLC28A1) Confers high cytotoxic sensitivity at low drug concentrationsReduced expression limits drug entry nih.govnih.gov
hCNT3 (SLC28A3) Shows high rates of azacitidine transportReduced function can impair drug accumulation nih.govresearchgate.net

Cell Cycle Dynamics and Quiescence as Resistance Factors

The efficacy of many nucleoside analogues, including 2',3'-Dideoxy-6-azacytidine, is intrinsically linked to the proliferative state of the target cell. These agents primarily exert their cytotoxic effects by interfering with DNA synthesis, a process that is most active during the S phase of the cell cycle. cuni.cznih.gov Consequently, the dynamics of the cell cycle and the existence of quiescent cell populations are significant factors in the development of cellular resistance.

Cancer cells in a state of quiescence, or the G0 phase of the cell cycle, are characterized by a lack of active proliferation. mdpi.com This non-proliferating state renders them inherently less susceptible to drugs that target DNA replication. cuni.cz Since nucleoside analogues must be incorporated into newly synthesized DNA to induce chain termination or other forms of DNA damage, quiescent cells that are not actively replicating DNA provide limited opportunity for the drug to exert its effect. cuni.czelsevierpure.com This population of slow-proliferating or dormant cells is considered a major contributor to treatment failure and tumor recurrence. mdpi.com

Furthermore, arresting the cell cycle can actively reduce a cell's susceptibility to nucleoside analogues. Studies have shown that inducing cell cycle arrest, for instance in the G1/S or S/G2 phase, can lead to a significant decrease in the antiviral activity of agents like zidovudine (B1683550) (AZT). nih.gov This reduced susceptibility is partly attributed to alterations in the intracellular pools of natural deoxynucleoside triphosphates (dNTPs). Cell cycle arrest can cause an increase in intracellular dNTP levels, which then outcompete the analogue triphosphate for incorporation into DNA by polymerases. nih.gov For example, treatment with etoposide, which arrests cells in the S/G2 phase, leads to an increase in intracellular dTTP pools, thereby reducing the AZT-triphosphate/dTTP ratio and diminishing the drug's incorporation into viral DNA. nih.gov

In some instances of resistance, malignant cells can negate the drug-induced activation of apoptosis signaling and re-establish cell cycle checkpoints, such as the G2/M checkpoint. researchgate.netnih.gov In azacitidine-treated sensitive leukemia cell lines, significant mitotic variations are observed, which are absent in their resistant counterparts. nih.govsigmaaldrich.com This suggests that resistant cells develop mechanisms to bypass the mitotic disruption caused by the drug, allowing them to survive and proliferate despite its presence.

Epigenetic Mechanisms of Resistance (e.g., gene hypermethylation)

Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, are pivotal in the development of resistance to nucleoside analogues. nih.govmdpi.com DNA methylation is a primary epigenetic mechanism implicated in this process, typically involving the hypermethylation of CpG islands in the promoter regions of specific genes, leading to their transcriptional silencing. nih.govwikipedia.org

A crucial factor in the efficacy of nucleoside analogues is their transport into the cell and subsequent activation through phosphorylation. Resistance can emerge when the genes encoding the necessary transporters or activating enzymes are silenced by DNA hypermethylation. nih.gov

Human Equilibrative Nucleoside Transporter 1 (hENT1): This transporter is responsible for the uptake of many nucleoside analogues. Hypermethylation of the promoter of the SLC29A1 gene, which encodes hENT1, leads to its decreased expression and confers resistance by limiting the intracellular concentration of the drug. nih.gov

Deoxycytidine Kinase (dCK): This enzyme catalyzes the first and rate-limiting step in the phosphorylation of several deoxycytidine analogues. Silencing of the dCK gene via promoter hypermethylation prevents the activation of these prodrugs into their cytotoxic triphosphate forms, resulting in drug resistance. nih.gov

This mechanism of resistance through hypermethylation-mediated gene silencing has been observed across various cancer types, including pancreatic and cervical cancer. nih.gov

Paradoxically, some nucleoside analogues can themselves induce epigenetic changes that contribute to resistance. For instance, the nucleoside analogue AZT has been shown to cause genome-wide DNA hypermethylation in a model system using Chinese hamster V-79 cells. nih.gov This drug-induced hypermethylation can lead to the transcriptional inactivation of cellular genes required for the drug's own activation, such as thymidine (B127349) kinase (TK). nih.gov In this model, AZT exposure led to the silencing of the TK gene and a corresponding 9- to 24-fold increase in resistance to the drug's cytotoxic effects. nih.gov This silencing could be reversed by treatment with the demethylating agent 5-azadeoxycytidine, confirming the role of DNA hypermethylation in this acquired resistance mechanism. nih.gov

The interplay between DNA methylation and other epigenetic modifications, such as histone modifications, also contributes to chemoresistance. These alterations can cooperatively modulate the expression of genes involved in drug response pathways, including DNA repair, drug metabolism, and apoptosis. nih.govmdpi.com

Molecular Profiling of Resistant Cell Lines and Models

The study of cell lines and other models with acquired resistance to nucleoside analogues has provided significant insights into the specific molecular changes that drive this phenomenon. Molecular profiling at the genetic, transcriptomic, and proteomic levels reveals a variety of resistance mechanisms.

Genetic and Transcriptomic Alterations: One of the most direct mechanisms of resistance involves mutations in the genes responsible for activating the nucleoside analogue. For example, in azacitidine-resistant human leukemia cell lines (THP-1/AR and HL60/AR), common point mutations have been identified in the uridine-cytidine kinase 2 (UCK2) gene. nih.govsigmaaldrich.com UCK2 is the rate-limiting enzyme in the metabolic activation of azacitidine. nih.gov The identified mutations perturb the activation of the drug, and experimental evidence shows that forcing the expression of mutated UCK2 in sensitive cells abrogates drug-induced apoptosis, while overexpressing wild-type UCK2 in resistant cells restores sensitivity. nih.gov

Transcriptomic analyses of resistant cell lines have uncovered broad changes in gene expression. In models of azacitidine resistance, global mRNA expression analysis revealed the differential expression of hundreds of genes in resistant cells compared to their sensitive counterparts. mdpi.comnih.gov These altered genes are often enriched in key biological pathways related to:

Apoptosis and Cell Survival: Resistant cells can upregulate anti-apoptotic factors, such as BCL2L10. researchgate.net

Signaling Pathways: Deregulation of cancer-related pathways, including PI3K-AKT, has been observed in azacitidine-resistant cells. mdpi.com

Immune Response: Azacitidine treatment can lead to an increase in the expression of genes involved in immune defense pathways. nih.gov

Metabolism: A decrease in metabolic pathways is often seen in resistant cells. nih.gov

Furthermore, profiling of myelodysplastic syndrome (MDS) cells resistant to azacitidine identified a set of 80 candidate resistance-related genes linked to cancer and transcriptional misregulation. nih.govresearchgate.net Interestingly, the promoter methylation patterns of 24 of these genes were inversely correlated with resistance, highlighting the link between epigenetic and transcriptional changes. nih.gov

Proteomic and Metabolomic Changes: Proteomic analysis of cells treated with or resistant to nucleoside analogues reveals significant shifts in protein expression. In a pancreatic adenocarcinoma cell line treated with 5-aza-2'-deoxycytidine (a related deoxy-analogue), proteomic mapping showed changes in 45 polypeptide chains. nih.gov Notable changes included the silencing of cofilin and profilin 1, and significant upregulation of stress-70 protein and superoxide (B77818) dismutase. nih.gov

Multi-omic analyses of azacitidine-treated acute myeloid leukemia (AML) cell lines, integrating data from the DNA methylome, transcriptome, and cell-surface proteome, have shown that while the drug globally reduces DNA methylation, the resulting changes at the transcript and protein levels are more subtle and can differ between cell lines. nih.gov Despite this heterogeneity at the individual gene/protein level, these changes often converge on common pathways, such as the downregulation of metabolism and upregulation of immune defense. nih.gov

The table below summarizes key molecular changes identified in cell lines resistant to azacytidine analogues.

Cell Line Model Drug Key Molecular Alteration(s) Functional Consequence Reference(s)
THP-1/AR, HL60/AR (Leukemia)AzacitidinePoint mutations in UCK2 geneImpaired drug activation nih.govsigmaaldrich.com
F-36P/AZA (MDS)AzacitidineAltered expression & methylation of 80 genes (e.g., AMER1, HSPA2)Transcriptional misregulation in cancer nih.govresearchgate.net
OCI-M2, SKM1, MOLM-13 (MDS/AML)AzacitidineDeregulation of PI3K-AKT pathway; AKT1 mutationAltered cell survival and proliferation signaling mdpi.com
PaCa44 (Pancreatic Cancer)5-aza-2'-deoxycytidineDownregulation of cofilin, profilin 1; Upregulation of stress-70 proteinAltered cytoskeleton and stress response nih.gov
H9-ddC (Lymphocytic)DideoxycytidineDecreased thymidine kinase (TK) activityCross-resistance to AZT nih.gov

Advanced Research Directions and Future Perspectives

Strategies to Overcome Resistance to Nucleoside Analogues

A significant challenge in the clinical use of nucleoside analogues is the development of drug resistance. Future research on 2',3'-Dideoxy-6-azacytidine will likely focus on innovative strategies to circumvent or overcome these resistance mechanisms.

Combination Therapies Targeting Resistance Pathways

The development of resistance to nucleoside analogues like 5-azacytidine (B1684299) can involve various cellular mechanisms, including alterations in the enzymes responsible for drug activation. For instance, mutations in the uridine-cytidine kinase 2 (UCK2) gene, which is crucial for the phosphorylation of azacitidine, have been identified as a mechanism of resistance in leukemia cell lines. nih.gov This suggests that resistance to 2',3'-Dideoxy-6-azacytidine could arise through similar pathways.

A potential area of investigation for 2',3'-Dideoxy-6-azacytidine could be its combination with inhibitors of enzymes involved in nucleotide metabolism. For instance, cells treated with 5-azacytidine can switch to the de novo synthesis of pyrimidine (B1678525) nucleotides. researchgate.net Combining 5-azacytidine with an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, has shown synergistic effects in overcoming resistance in cell lines that are cross-resistant to other cytidine (B196190) analogues. researchgate.net

Table 1: Potential Combination Therapy Strategies for 2',3'-Dideoxy-6-azacytidine

Combination Agent ClassRationale for Combination with 2',3'-Dideoxy-6-azacytidine
Histone Deacetylase (HDAC) InhibitorsTo synergistically target epigenetic modifications.
BCL-2 InhibitorsTo enhance apoptosis in cancer cells.
Kinase InhibitorsTo target signaling pathways involved in cell survival and proliferation.
DHODH InhibitorsTo block the de novo pyrimidine synthesis pathway as a resistance mechanism.
Other Nucleoside AnaloguesTo potentially create synergistic effects or target different points in nucleotide metabolism.

Novel Delivery Systems for Enhanced Cellular Uptake and Efficacy

The effectiveness of nucleoside analogues can be limited by factors such as poor cellular uptake and rapid degradation. nih.gov Novel drug delivery systems offer a promising approach to overcome these limitations. Research into liposomal and nanoparticle-based formulations for the related compound, 5-azacytidine, provides a roadmap for future studies with 2',3'-Dideoxy-6-azacytidine.

Liposomal formulations of 5-azacytidine (AZA-LIPO) have been developed and shown to have a particle size of around 127 nm with an entrapment efficiency of over 85%. mdpi.comnih.gov These liposomes demonstrated a sustained release of the drug over 36 hours and exhibited greater cytotoxicity to breast cancer cells (MCF-7) compared to the free drug. mdpi.comresearchgate.net This enhanced effect is attributed to increased cellular uptake of the liposomal formulation. mdpi.com

Similarly, nanoformulations are being explored to improve the delivery of dideoxynucleoside analogues. For instance, a long-acting nanoformulation of 2',3'-dideoxy-3'-thiacytidine was created by conjugating the drug to a fatty acid to create a hydrophobic prodrug, which was then encased in a poloxamer. nih.gov This nanoformulation improved uptake by monocyte-macrophages and demonstrated enhanced antiretroviral activity. nih.gov Given the structural similarities, it is conceivable that a similar approach could be applied to 2',3'-Dideoxy-6-azacytidine to enhance its therapeutic index.

Table 2: Characteristics of a Liposomal Formulation of 5-Azacytidine

ParameterValueReference
Mean Particle Size127 nm mdpi.comnih.gov
Entrapment Efficiency85.2% ± 0.5% mdpi.comnih.gov
Drug Loading6.82% ± 1.6% mdpi.comnih.gov
Release ProfileSustained release over 36 hours mdpi.comnih.gov

Exploration of 2',3'-Dideoxy-6-azacytidine in Other Disease Models

While the primary focus of many nucleoside analogues is in oncology, their mechanisms of action lend themselves to investigation in other disease contexts, particularly viral infections. 6-azacytidine (B1194097) and its derivatives have demonstrated a broad spectrum of antiviral activity. nih.gov

Specifically, 6-azacytidine has shown activity against adenoviruses and has demonstrated antiherpetic and anti-influenza effects in animal models. nih.gov Further studies on derivatives of 6-azacytidine have explored their anti-adenoviral activity. researchgate.net Research has also indicated that 6-azacytidine and its derivatives, including a 2',3'-dideoxy-2',3'-didehydro-6-AC, possess high anti-Epstein-Barr virus (EBV) activity.

Given these findings, a key area for future research will be to systematically screen 2',3'-Dideoxy-6-azacytidine against a wide panel of viruses to determine its antiviral spectrum. This could include both DNA and RNA viruses, and particularly those for which current treatment options are limited. The potential for repurposing this compound for infectious diseases represents a significant and underexplored therapeutic avenue. Furthermore, as an analogue of cytidine, its potential role in cancer therapy, similar to 5-azacytidine in myelodysplastic syndromes and leukemia, warrants further investigation. nih.govwikipedia.org

Development of Predictive Biomarkers for Preclinical Response

The ability to predict which patients are likely to respond to a particular therapy is a cornerstone of personalized medicine. For 5-azacytidine, numerous potential predictive biomarkers have been investigated. These include genetic mutations (in genes such as TET2, DNMT3A, and IDH1/2), gene expression levels (e.g., UCK1), and epigenetic markers (e.g., methylation status of specific genes). researchgate.netnih.gov MicroRNA profiles have also been shown to differ between responders and non-responders to 5-azacytidine therapy. nih.gov

Future preclinical studies with 2',3'-Dideoxy-6-azacytidine should aim to identify similar predictive biomarkers. This could involve:

Pharmacogenomic studies: Investigating how genetic variations in drug metabolizing enzymes and transporters influence the efficacy and toxicity of the compound. clinpgx.orgnih.gov

Transcriptomic analysis: Comparing gene expression profiles of sensitive versus resistant cell lines to identify signatures that predict response.

Epigenomic profiling: Assessing whether baseline DNA methylation patterns or changes in these patterns upon treatment correlate with therapeutic response.

The identification of robust predictive biomarkers will be crucial for the rational design of future clinical trials and for the effective clinical application of 2',3'-Dideoxy-6-azacytidine.

Table 3: Potential Classes of Predictive Biomarkers for 2',3'-Dideoxy-6-azacytidine Response

Biomarker ClassExamples from 5-Azacytidine ResearchPotential Relevance for 2',3'-Dideoxy-6-azacytidine
Genetic MutationsTET2, DNMT3A, IDH1/2, UCK2Mutations in genes involved in DNA metabolism and epigenetic regulation could influence sensitivity.
Gene ExpressionUridine-cytidine kinase 1 (UCK1)Expression levels of kinases required for activation will likely be critical for efficacy.
Epigenetic MarkersMethylation status of genes like CDKN2BBaseline methylation patterns may predict response to drugs that affect DNA synthesis.
microRNA ProfilesDistinct miRNA patterns in responders vs. non-respondersSpecific miRNA signatures could serve as non-invasive predictive markers.

Computational Chemistry and In Silico Approaches in Drug Discovery

Computational chemistry and in silico modeling are powerful tools in modern drug discovery, enabling the prediction of molecular properties and interactions, and guiding the design of new therapeutic agents. For nucleoside analogues, these approaches can provide valuable insights into their mechanism of action and potential for modification.

A comprehensive conformational analysis of 2'-beta-deoxy-6-azacytidine, a close analogue of 2',3'-Dideoxy-6-azacytidine, has been performed using ab initio calculations. nih.gov This study identified 81 different conformers and provided detailed information on their geometries, relative energies, and intramolecular interactions. nih.gov Such detailed structural information is invaluable for understanding how these molecules might interact with their biological targets, such as DNA polymerases. nih.gov

Future in silico research on 2',3'-Dideoxy-6-azacytidine could include:

Molecular Docking: Simulating the binding of the compound to the active sites of viral polymerases or other target enzymes to predict its inhibitory potential.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the enzymatic reaction of phosphorylation or incorporation into DNA/RNA with high accuracy.

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate the structural features of a series of 2',3'-Dideoxy-6-azacytidine analogues with their biological activity, which can then be used to design more potent compounds. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound within its biological target and to understand the impact of its incorporation on the structure and dynamics of DNA or RNA. nih.gov

These computational approaches can accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues and providing a deeper understanding of their mechanism of action at the atomic level.

Unexplored Therapeutic Potentials of 2',3'-Dideoxy-6-azacytidine and its Analogues

The full therapeutic potential of 2',3'-Dideoxy-6-azacytidine and its analogues remains largely unexplored. Building on the existing knowledge of 6-azacytidine's broad-spectrum antiviral activity, a systematic evaluation of 2',3'-Dideoxy-6-azacytidine against a wider range of pathogens is warranted. nih.gov This could lead to the identification of novel antiviral applications.

Furthermore, the synthesis and biological evaluation of new derivatives of 2',3'-Dideoxy-6-azacytidine could yield compounds with improved therapeutic properties. Modifications to the sugar moiety or the azacytosine base could lead to analogues with enhanced activity, greater selectivity, or a more favorable pharmacokinetic profile. The development of prodrugs, such as the acetylated derivatives of 5-azacytidine designed to improve oral bioavailability, represents another promising avenue for future research. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic pathways for 2',3'-dideoxy-6-azacytidine, and how do reaction conditions influence yield and purity?

Classification : Basic (Synthesis & Characterization) Methodological Answer : The synthesis of 2',3'-dideoxy-6-azacytidine typically involves multi-step modifications of precursor nucleosides like 6-azauridine. For example, Lin et al. ( ) used a sequential deoxygenation strategy to remove hydroxyl groups at the 2' and 3' positions of the ribose moiety. Key steps include:

Protection of reactive groups (e.g., using trimethylsilyl chloride to block hydroxyls).

Deoxygenation : Employing radical-based methods (e.g., Barton-McCombie reaction) or catalytic hydrogenation.

Deprotection and purification : Chromatographic techniques (HPLC, TLC) to isolate the final product.
Critical Parameters :

  • Temperature control during deoxygenation to prevent side reactions.
  • Solvent polarity adjustments to improve intermediate solubility.
  • Yield optimization via stoichiometric tuning of reagents (e.g., excess tributyltin hydride for radical reactions).
    Validation : Confirm purity via NMR (¹H/¹³C), mass spectrometry, and HPLC retention time analysis .

Q. How can researchers validate the structural integrity of 2',3'-dideoxy-6-azacytidine post-synthesis?

Classification : Basic (Analytical Chemistry) Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Compare chemical shifts of the dideoxy sugar moiety (e.g., absence of 2' and 3' hydroxyl proton signals) and the 6-azacytosine base.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry, though this may require high-purity samples.
  • HPLC-PDA : Monitor UV absorbance profiles (e.g., λmax ~270 nm for cytidine analogs) and retention time consistency.
    Data Interpretation : Cross-reference results with published spectra (e.g., NIST Chemistry WebBook standards) and ensure absence of impurities >98% .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on 2',3'-dideoxy-6-azacytidine’s antiviral activity?

Classification : Advanced (Pharmacological Evaluation) Methodological Answer : Lin et al. reported no anti-HIV-1 activity for 2',3'-dideoxy-6-azacytidine in vitro ( ), but other dideoxynucleosides (e.g., AZT) show efficacy. To address contradictions:

Assay Optimization :

  • Test varying viral strains (e.g., HIV-1 vs. HIV-2) and cell lines (e.g., MT-4 vs. PBMCs).
  • Adjust drug exposure times (e.g., pre- vs. post-infection treatment).

Mechanistic Studies :

  • Measure intracellular phosphorylation to confirm prodrug activation.
  • Use radiolabeled analogs to track incorporation into viral DNA.

Comparative Analysis :

  • Compare pharmacokinetic profiles (e.g., plasma half-life, tissue penetration) with active analogs.
  • Evaluate competitive inhibition with endogenous nucleosides.
    Hypothesis Testing : If phosphorylation is insufficient, consider prodrug derivatization (e.g., phosphoramidate prodrugs) to enhance bioavailability .

Q. What experimental approaches can elucidate the role of 2',3'-dideoxy-6-azacytidine in modulating apoptosis pathways?

Classification : Advanced (Mechanistic Biology) Methodological Answer : highlights CD95-mediated apoptosis in EBV-infected Raji cells. To explore mechanisms:

Flow Cytometry : Quantify apoptosis markers (e.g., Annexin V/PI staining, caspase-3 activation).

Gene Expression Profiling : Use RNA-seq or qPCR to assess pro-/anti-apoptotic genes (e.g., Bcl-2, Bax).

Pathway Inhibition : Apply specific inhibitors (e.g., caspase inhibitors) to isolate contribution of extrinsic vs. intrinsic pathways.

Dose-Response Studies : Establish EC50 values and correlate with mitochondrial membrane potential changes (JC-1 dye assay).
Data Interpretation : Use selectivity indices (e.g., IS = IC50[host]/IC50[target]) to differentiate on-target vs. off-target effects .

Q. How can computational modeling predict 2',3'-dideoxy-6-azacytidine’s interaction with viral polymerases?

Classification : Advanced (Computational Chemistry) Methodological Answer :

Molecular Docking :

  • Use crystal structures of HIV reverse transcriptase (RT) (PDB: 1RTD) to model ligand binding.
  • Compare binding affinities with active dideoxynucleosides (e.g., ddC, ddI).

MD Simulations :

  • Simulate 100-ns trajectories to assess stability of the polymerase-ligand complex.
  • Analyze hydrogen bonding (e.g., between 6-azacytosine and RT residues like Lys65, Asp110).

Free Energy Calculations :

  • Apply MM-PBSA/GBSA to quantify ΔGbinding.
    Validation : Cross-check predictions with enzymatic assays (e.g., RT inhibition IC50) .

Methodological Considerations

Q. How should researchers design experiments to assess 2',3'-dideoxy-6-azacytidine’s stability under physiological conditions?

Classification : Advanced (Pharmaceutical Chemistry) Methodological Answer :

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.

Plasma Stability : Use human plasma to assess esterase-mediated hydrolysis.

Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines.
Data Analysis : Fit degradation profiles to first-order kinetics and calculate t1/2. Reference Safety Data Sheets (e.g., ) for handling recommendations .

Q. What statistical methods are appropriate for analyzing dose-response data in antiviral assays?

Classification : Advanced (Data Analysis) Methodological Answer :

Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50.

ANOVA with Post Hoc Tests : Compare means across multiple concentrations (e.g., Tukey’s HSD).

Synergy Analysis : Use Chou-Talalay combination indices for drug interaction studies.
Software Tools : GraphPad Prism, R (drc package), or CompuSyn for combinatorial effects .

Research Design & Validation

Q. How can researchers ensure reproducibility when synthesizing 2',3'-dideoxy-6-azacytidine analogs?

Classification : Advanced (Experimental Design) Methodological Answer :

Protocol Standardization : Document reaction parameters (e.g., molar ratios, solvent volumes) in detail.

Negative Controls : Include unmodified nucleosides to benchmark analytical results.

Interlab Validation : Share samples with collaborator labs for independent synthesis and characterization.
Quality Control : Adhere to guidelines for reporting experimental details (e.g., ’s emphasis on SI units and reaction mechanisms) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Classification : Advanced (Quality Assurance) Methodological Answer :

Batch Pooling : Combine multiple synthetic batches to average out impurities.

Stability Monitoring : Use accelerated stability testing to identify degradation products.

Reference Standards : Characterize a master batch via NIST-traceable methods () for cross-comparison.
Documentation : Maintain logs of storage conditions (e.g., -80°C vs. lyophilized) and handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.